N-(4-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Overview
Description
N-(4-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is a complex organic compound that features both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide typically involves multiple steps. One common method starts with the bromination of aniline to produce 4-bromoaniline. This intermediate is then reacted with 4-nitrophenylpiperazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of micro-packed bed reactors has been demonstrated to be effective for similar compounds, providing efficient mass transfer and reaction kinetics .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
N-(4-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of brominated and nitroaromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)benzamide
- N-(4-bromophenyl)-1-(4-nitrophenyl)methanimine
Uniqueness
N-(4-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is unique due to the presence of both a piperazine ring and nitro group, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O3/c19-14-1-3-15(4-2-14)20-18(24)13-21-9-11-22(12-10-21)16-5-7-17(8-6-16)23(25)26/h1-8H,9-13H2,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQKNNLFYGKTDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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